molecular formula C17H15N3O3 B10913998 4-(furan-2-yl)-3-(4-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(furan-2-yl)-3-(4-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10913998
M. Wt: 309.32 g/mol
InChI Key: FAFBXRVEMCBPBF-UHFFFAOYSA-N
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Description

4-(2-FURYL)-3-(4-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound featuring a fused pyrazole and pyrrolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FURYL)-3-(4-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

    Furan and Methoxyphenyl Substitution:

    Cyclization: The final step involves cyclization to form the fused pyrrolo[3,4-c]pyrazole ring system, often using a cyclization agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the pyrazole ring, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its fused ring system makes it an interesting subject for synthetic organic chemistry research.

Biology

Biologically, 4-(2-FURYL)-3-(4-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its structural features suggest it could be developed into drugs for treating various diseases, including cancer and inflammatory conditions.

Industry

Industrially, this compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2-FURYL)-3-(4-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, inhibiting the activity of target enzymes or modulating receptor functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-FURYL)-3-(4-HYDROXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE
  • 4-(2-FURYL)-3-(4-CHLOROPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE

Uniqueness

Compared to similar compounds, 4-(2-FURYL)-3-(4-METHOXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties and its ability to interact with biological targets, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

4-(furan-2-yl)-3-(4-methoxyphenyl)-5-methyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C17H15N3O3/c1-20-16(12-4-3-9-23-12)13-14(18-19-15(13)17(20)21)10-5-7-11(22-2)8-6-10/h3-9,16H,1-2H3,(H,18,19)

InChI Key

FAFBXRVEMCBPBF-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CC=CO4

Origin of Product

United States

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